N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate precursors, cyclization reactions, and subsequent functional group modifications. While the exact synthetic route may vary, chemists typically employ robust methodologies to achieve high yields and purity. Detailed synthetic protocols can be found in the literature .
Molecular Structure Analysis
The molecular structure of Compound X is critical for understanding its interactions with biological targets. It comprises a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and a phenyl moiety. The arrangement of these functional groups influences its physicochemical properties, solubility, and binding affinity. Computational studies, X-ray crystallography, and spectroscopic techniques have elucidated the 3D structure of Compound X .
Chemical Reactions Analysis
Compound X participates in various chemical reactions, including nucleophilic substitutions, aromatic substitutions, and hydrogen bonding. Its reactivity profile impacts its stability, metabolism, and potential for transformation within biological systems. Investigating its behavior under different conditions provides insights into its chemical versatility .
Future Directions
Properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N6O/c1-16-7-9-17(10-8-16)15-33-12-11-22(32-33)30-24(35)20-14-23-29-19(18-5-3-2-4-6-18)13-21(25(26,27)28)34(23)31-20/h2-14H,15H2,1H3,(H,30,32,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTQNOZQQGEGFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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